

An In-depth Toxicological Profile of N,N-Dibutylformamide

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Compound of Interest		
Compound Name:	N,N-DibutyIformamide	
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Abstract

N,N-DibutyIformamide (DBF), a dialkyIformamide, sees application in various industrial processes. A comprehensive understanding of its toxicological profile is imperative for ensuring occupational safety and for the risk assessment of potential human exposure. This technical guide provides a detailed overview of the currently available toxicological data for **N,N-DibutyIformamide**. Due to the limited specific data for DBF in several toxicological areas, this document also outlines standardized experimental protocols, based on internationally recognized OECD guidelines, that would be employed to generate such data. Furthermore, a hypothetical metabolic pathway is proposed based on the known metabolism of analogous formamides. All quantitative data is presented in tabular format for clarity, and key experimental workflows and the postulated metabolic pathway are visualized using diagrams.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	761-65-9	[1]
Molecular Formula	C9H19NO	[1]
Molecular Weight	157.25 g/mol	[1]
Appearance	Clear, colorless to light brown liquid	[1][2]
Boiling Point	120 °C at 20 hPa	[1]
Flash Point	100 °C (closed cup)	[1]
Density	0.864 g/cm³ at 25 °C	[1]
Log Pow	2.315	[1]

Toxicological Data

The available toxicological data for **N,N-Dibutylformamide** is primarily focused on acute toxicity. Data for other endpoints such as chronic, genetic, and reproductive toxicity are largely unavailable in the public domain.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur within a short time of administration of a single dose of a substance.[3]

Table 1: Acute Toxicity of N,N-Dibutylformamide



Route of Administration	Species	Test	Value	Reference
Oral	Rat	LD50	ca. 620 mg/kg	[4]
Oral	-	LD50	2,500 mg/kg	[5]
Dermal	Rat	LD50	ca. 730-790 mg/kg	[4]
Intraperitoneal	Rat	LD50	390 mg/kg	[1][5]

LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the specified route.

Observed Effects:

Intraperitoneal (Rat): Peripheral nerve and sensation effects, including flaccid paralysis
without anesthesia (suggesting neuromuscular blockage). Effects on sense organs (eyes)
and behavioral changes such as somnolence (general depressed activity) were also noted.
[1][5][6]

Skin Corrosion/Irritation

No specific studies on the skin corrosion or irritation potential of **N,N-Dibutylformamide** were found. However, it is classified as causing skin irritation.[4]

Serious Eye Damage/Eye Irritation

No specific studies on the eye irritation potential of **N,N-Dibutylformamide** were found. However, it is classified as causing serious eye irritation.[4]

Respiratory or Skin Sensitization

No data is available regarding the potential of **N,N-Dibutylformamide** to cause respiratory or skin sensitization.[1] One source indicates it may cause an allergic skin reaction.[5]

Germ Cell Mutagenicity



There is no data available to assess the germ cell mutagenicity of N,N-Dibutylformamide.[1]

Carcinogenicity

No components of **N,N-Dibutylformamide** at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[1][5]

Reproductive Toxicity

No specific data on the reproductive toxicity of **N,N-Dibutylformamide** is available.[1][5] However, formamide, a related compound, is classified as toxic to reproductive health.[7]

Specific Target Organ Toxicity (Single and Repeated Exposure)

There is no data available to assess the specific target organ toxicity of **N,N-Dibutylformamide** following single or repeated exposure.[1]

Experimental Protocols

In the absence of specific experimental details for the available **N,N-DibutyIformamide** toxicity data, this section outlines the general methodologies for key toxicological assays based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for generating reliable toxicological data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[8][9]

Principle: The test substance is administered to animals at one of a series of fixed dose levels. The procedure is designed to identify a dose that produces evident toxicity without causing mortality and to determine the dose that is likely to be lethal.[8]

Procedure:

 Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and a period of at least 24 hours is allowed between dosing each animal.[8]



- Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9]
- Administration: The test substance is administered as a single dose by gavage. Animals are fasted prior to dosing.[8]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
 [8]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.



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Figure 1: Workflow for OECD 420 Acute Oral Toxicity Test.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test is used to predict the skin irritation potential of a chemical.[10][11]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is then measured to determine the irritant potential.[10][12]

Procedure:

• Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

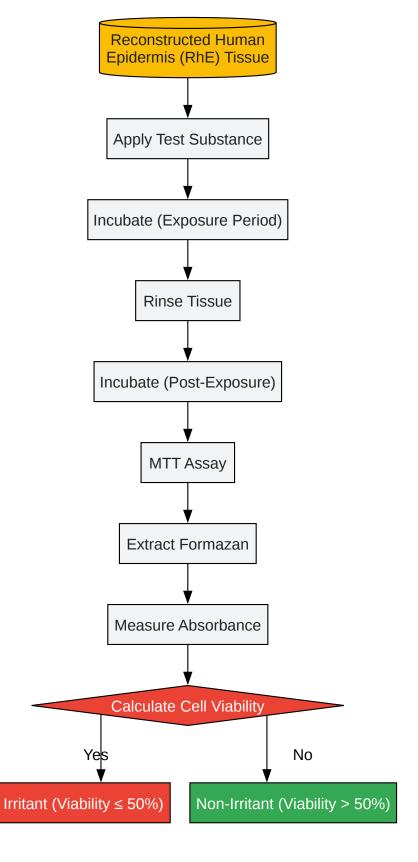
Foundational & Exploratory





- Test Substance Application: The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 15-60 minutes).
- Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).
- Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT
 assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan
 product, which is then extracted and measured spectrophotometrically.
- Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[10]





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Figure 2: Workflow for OECD 439 In Vitro Skin Irritation Test.



In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

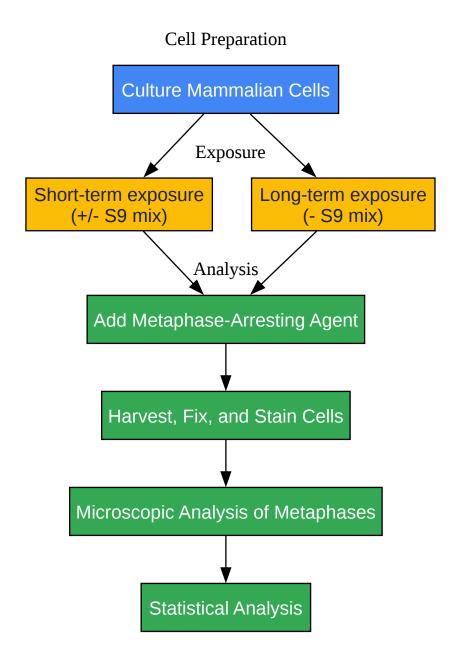
This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[13]

Principle: Cultured mammalian cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix). The cells are then treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are analyzed microscopically for chromosomal aberrations.[13]

Procedure:

- Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are cultured.[14]
- Exposure: Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration.[14] Both conditions with and without S9 metabolic activation are tested for the short exposure.[14]
- Harvest and Staining: After exposure and a recovery period, cells are treated with a
 metaphase-arresting substance (e.g., colcemid), harvested, treated with a hypotonic
 solution, fixed, and stained.
- Microscopic Analysis: Metaphase cells are scored for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
- Data Analysis: The frequency of aberrant cells is calculated and statistically compared to concurrent negative and positive controls.





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Figure 3: Workflow for OECD 473 Chromosomal Aberration Test.

Postulated Metabolic Pathway

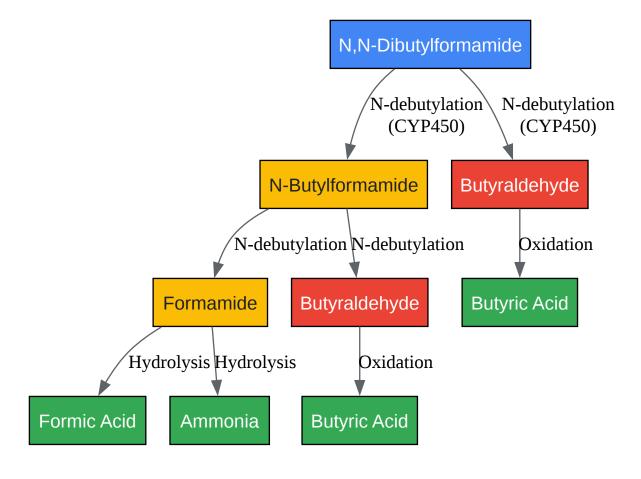
Specific metabolic studies for **N,N-Dibutylformamide** are not available. However, based on the metabolism of other formamides, a hypothetical pathway can be proposed. The metabolism of formamides like dimethylformamide is known to involve sequential N-dealkylation.[15]



Proposed Metabolic Steps:

- N-debutylation: One of the butyl groups is removed from the nitrogen atom, likely catalyzed by cytochrome P450 enzymes, to form N-butylformamide and butyraldehyde.
- Further N-dealkylation: The remaining butyl group on N-butylformamide is removed to yield formamide and another molecule of butyraldehyde.
- Hydrolysis: Formamide can be hydrolyzed to formic acid and ammonia.
- Oxidation: Butyraldehyde is oxidized to butyric acid.

These metabolites can then enter endogenous metabolic pathways. The toxicity of **N,N- Dibutylformamide** could be attributed to the parent compound itself or to the formation of reactive metabolites.



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Figure 4: Postulated Metabolic Pathway of **N,N-Dibutylformamide**.



Conclusion

The available toxicological data for **N,N-Dibutylformamide** is limited, primarily consisting of acute toxicity values. There is a significant data gap regarding its potential for chronic toxicity, genotoxicity, and reproductive toxicity. The provided classifications for skin and eye irritation suggest a potential for local effects upon contact. The postulated metabolic pathway, based on analogous compounds, suggests that toxicity could arise from both the parent compound and its metabolites. To conduct a thorough risk assessment, further research is critically needed to fill these data gaps. The standardized OECD protocols outlined in this guide provide a framework for generating the necessary data in a reliable and reproducible manner.

Researchers and drug development professionals should exercise caution when handling **N,N-Dibutylformamide** and consider the need for further testing depending on the nature and extent of potential human exposure.

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